2,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-13-6-7-14(11-16(13)21-10-4-5-19(21)22)20-27(23,24)18-9-8-15(25-2)12-17(18)26-3/h6-9,11-12,20H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXJFWJRQCMGYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NS(=O)(=O)C2=C(C=C(C=C2)OC)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the sulfonation of a suitable aromatic compound, followed by the introduction of methoxy groups through methylation reactions. The pyrrolidinone moiety can be introduced via a cyclization reaction involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring or the pyrrolidinone moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
Pharmacological Applications
-
Cancer Research :
- The compound has been investigated for its potential as an anticancer agent. Studies suggest that it may inhibit specific tyrosine kinases involved in cancer cell proliferation and survival, thereby offering a pathway for targeted cancer therapies.
-
Neuropharmacology :
- Its interaction with neurotransmitter receptors indicates potential applications in treating neurological disorders. The compound may modulate pathways related to neurodegenerative diseases, enhancing neuronal survival and function.
-
Enzyme Inhibition :
- Research has demonstrated that 2,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide can act as an inhibitor for various enzymes, including those involved in metabolic processes. This property is particularly valuable in drug design for metabolic disorders.
Case Studies
Several case studies have highlighted the efficacy of this compound in specific therapeutic areas:
-
Inhibition of Cancer Cell Growth :
- A study demonstrated that treatment with this compound resulted in a significant reduction in the proliferation of certain cancer cell lines, indicating its potential as a chemotherapeutic agent.
-
Neuroprotective Effects :
- Research published in neuropharmacology journals showed that the compound could protect against oxidative stress-induced neuronal damage, suggesting its utility in developing treatments for neurodegenerative diseases like Alzheimer's.
-
Metabolic Regulation :
- Another study focused on its role in regulating metabolic enzymes associated with diabetes, revealing promising results that warrant further investigation into its use as a therapeutic agent for metabolic syndrome.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxy and pyrrolidinone moieties may also contribute to its binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
N-[4-Methyl-3-(2-Oxopyrrolidin-1-yl)Phenyl]Benzenesulfonamide ()
- Structure : Lacks the 2,4-dimethoxy groups on the benzenesulfonamide ring.
- Physicochemical Properties: Molecular weight: 330.4 g/mol; logP: 3.18; logSw (water solubility): -3.583. Hydrogen-bond donors/acceptors: 1 donor, 6 acceptors; polar surface area: 57.4 Ų.
4-(2-Oxopyrrolidin-1-yl)-N-(3,4,5-Trimethoxyphenyl)Benzenesulfonamide (Compound 31, )
- Structure : Features a 3,4,5-trimethoxyphenyl group instead of the 4-methylphenyl moiety.
- Physicochemical Properties :
- Melting point: 199–201°C; yield: 47%.
- NMR data confirms the presence of three methoxy groups (δ 3.64–3.53 ppm).
- The higher melting point suggests stronger crystalline packing due to symmetry .
3,4-Dimethoxy-N-[4-(3-Nitrophenyl)-5-(Pyrrolidin-1-ylmethyl)-1,3-Thiazol-2-yl]Benzenesulfonamide (Compound 69, )
- Structure : Contains a thiazole ring and pyrrolidinylmethyl group.
- Biological Activity : Exhibits 9% inhibitory potency against kynurenine pathway enzymes, lower than piperidine/morpholine analogs.
- Key Differences: The thiazole and nitrophenyl groups introduce steric bulk, reducing activity compared to the simpler pyrrolidinone-containing target compound .
Biological Activity
2,4-Dimethoxy-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide is a synthetic organic compound that has garnered interest in pharmacological research due to its potential biological activities. This compound features a complex structure that includes methoxy substituents and a pyrrolidinone ring, which contribute to its interaction with various biological targets.
The molecular formula of the compound is , with a molecular weight of approximately 354.4 g/mol. The unique structural components of this compound enhance its pharmacological properties and potential therapeutic applications.
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Angiogenesis : The compound has been shown to inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells by activating specific apoptotic pathways.
- Modulation of Immune Response : The compound can enhance the immune system's ability to target and destroy cancer cells .
Biological Activity
Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer treatment and neuropharmacology. It has been investigated for its potential as an inhibitor of specific receptors or enzymes, particularly tyrosine kinases, which are involved in various signaling pathways related to cell proliferation and survival.
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antiproliferative | Exhibits activity against multiple cancer cell lines at nanomolar levels |
| Cell Cycle Inhibition | Blocks progression in G(2)/M phase |
| Apoptosis Induction | Activates apoptotic pathways leading to cancer cell death |
| Angiogenesis Inhibition | Prevents new blood vessel formation essential for tumor growth |
Case Studies
Several studies have evaluated the biological effects of this compound:
- Anticancer Activity : In vitro tests demonstrated that the compound significantly inhibited the growth of various cancer cell lines, including MCF7 (breast carcinoma) and HT-29 (colon carcinoma). The IC50 values indicated potent activity at low concentrations .
- Mechanistic Studies : Research utilizing chick chorioallantoic membrane assays showed that the compound effectively blocked angiogenesis comparable to known inhibitors like combretastatin A-4, while exhibiting low toxicity towards non-cancerous cells .
Comparative Analysis
The structure and activity profile of this compound can be compared with related compounds to highlight its unique features:
| Compound Name | Key Features |
|---|---|
| 3,4-Dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide | Similar benzamide structure; different position of pyrrolidinone attachment. |
| N-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide | Contains trifluoromethyl group; studied for distinct pharmacological effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
